molecular formula C8H13NO2 B12962672 (1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate

(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Cat. No.: B12962672
M. Wt: 155.19 g/mol
InChI Key: NBJXCTLFPNBZSG-XDKWHASVSA-N
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Description

(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral compound with significant importance in pharmaceutical and chemical research. Its unique structure, featuring a cyclopropane ring with an amino and vinyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves asymmetric synthesis techniques. One common method is the sequential SN2–SN2’ dialkylation of a glycine Schiff base Ni(II) complex. This process includes PTC alkylation (SN2), homogeneous SN2’ cyclization, and disassembly of the resultant Ni(II) complex . The reactions are conducted under operationally convenient conditions and can be scaled up for larger production.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but optimized for large-scale manufacturing. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, saturated cyclopropane derivatives, and various substituted amino compounds.

Scientific Research Applications

(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the vinyl group can participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: A similar compound with a carboxylic acid group instead of an ethyl ester.

    Methyl 1-amino-2-vinylcyclopropanecarboxylate: A methyl ester derivative with similar chemical properties.

Uniqueness

(1S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and biological activity compared to its analogs. The ethyl ester group offers different solubility and reactivity profiles, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl (1S)-1-amino-2-ethenylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6?,8-/m0/s1

InChI Key

NBJXCTLFPNBZSG-XDKWHASVSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(CC1C=C)N

Canonical SMILES

CCOC(=O)C1(CC1C=C)N

Origin of Product

United States

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